molecular formula C15H13FO4 B6289162 2-(3-Fluoro-4-methoxyphenyl)-5-methoxybenzoic acid CAS No. 925908-93-6

2-(3-Fluoro-4-methoxyphenyl)-5-methoxybenzoic acid

Cat. No.: B6289162
CAS No.: 925908-93-6
M. Wt: 276.26 g/mol
InChI Key: GVUQENXVMGBDBI-UHFFFAOYSA-N
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Description

2-(3-Fluoro-4-methoxyphenyl)-5-methoxybenzoic acid is a substituted benzoic acid derivative featuring a benzene ring with two methoxy groups (at positions 2 and 5) and a 3-fluoro-4-methoxyphenyl substituent. Key physicochemical properties inferred from similar compounds include a molecular weight of ~300 g/mol (based on derivatives in and ) and moderate aqueous solubility due to the polar carboxylic acid and methoxy groups.

Properties

IUPAC Name

2-(3-fluoro-4-methoxyphenyl)-5-methoxybenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13FO4/c1-19-10-4-5-11(12(8-10)15(17)18)9-3-6-14(20-2)13(16)7-9/h3-8H,1-2H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVUQENXVMGBDBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C2=CC(=C(C=C2)OC)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13FO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90581353
Record name 3'-Fluoro-4,4'-dimethoxy[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90581353
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

925908-93-6
Record name 3′-Fluoro-4,4′-dimethoxy[1,1′-biphenyl]-2-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=925908-93-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3'-Fluoro-4,4'-dimethoxy[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90581353
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Fluoro-4-methoxyphenyl)-5-methoxybenzoic acid typically involves multi-step organic reactions. One common method includes the initial formation of the 3-fluoro-4-methoxyphenyl intermediate, followed by its coupling with a benzoic acid derivative under controlled conditions. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control systems ensures consistent quality and efficiency. Industrial methods may also incorporate advanced purification techniques such as crystallization and chromatography to achieve the desired product specifications.

Chemical Reactions Analysis

Types of Reactions: 2-(3-Fluoro-4-methoxyphenyl)-5-methoxybenzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The fluorine and methoxy groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, acids, or bases can facilitate substitution reactions under appropriate conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of functionalized derivatives.

Scientific Research Applications

2-(3-Fluoro-4-methoxyphenyl)-5-methoxybenzoic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(3-Fluoro-4-methoxyphenyl)-5-methoxybenzoic acid involves its interaction with specific molecular targets. The fluorine and methoxy groups play a crucial role in modulating the compound’s reactivity and binding affinity. These interactions can affect various biochemical pathways and cellular processes, making the compound valuable in research and therapeutic applications.

Comparison with Similar Compounds

Table 1: Comparison of Substituted Benzoic Acid Derivatives

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Features/Applications Reference ID
3-(3-Carboxyphenyl)-5-methoxybenzoic acid 3-Carboxyphenyl, 5-methoxy C15H12O6 288.25 Ortho-carboxy group enhances acidity; used in polymer synthesis .
3-Chloro-4-[(2-chlorophenyl)methoxy]-5-methoxybenzoic acid 3-Cl, 4-(2-Cl-benzyloxy), 5-OCH3 C15H12Cl2O4 327.16 Chlorine substituents increase steric bulk; potential antimicrobial activity .
3-(3,5-Difluorophenyl)-5-methoxybenzoic acid 3,5-diF, 5-OCH3 C14H10F2O3 264.23 Dual fluorine atoms improve metabolic stability; explored in kinase inhibitors .
Target Compound 3-F, 4-OCH3 (phenyl), 2-OCH3, 5-OCH3 (benzoic acid) C15H13FO5 ~298.26 Fluorine enhances bioavailability; carboxylic acid enables salt formation for drug formulation. N/A

Key Observations :

  • Substituent Position : The position of methoxy groups significantly impacts solubility and reactivity. For example, 5-methoxy substitution (as in the target compound) is common in bioactive molecules due to optimal steric and electronic profiles .
  • Halogen Effects: Fluorine at the 3-position (target) vs. chlorine () or difluoro groups () alters lipophilicity (ClogP: ~2.5 for target vs.

Heterocyclic Derivatives with Shared 3-Fluoro-4-Methoxyphenyl Moieties

Table 2: Bioactive Heterocyclic Analogs

Compound Name Core Structure Biological Activity Potency/Selectivity Reference ID
OCM-12 () Oxazole-4-carboxamide GSK-3β inhibition IC50 = 8 nM; >100× selectivity over CDK2 .
2-Amino-5-(3-fluoro-4-methoxyphenyl)thiophene-3-carbonitrile () Thiophene-Schiff base Antimicrobial activity Moderate activity against E. coli (MIC = 32 µg/mL) .
BAY-4931 () Benzoxazole Covalent PPARγ agonist EC50 = 0.5 nM; prolonged receptor activation .

Key Observations :

  • Carboxylic Acid vs.
  • Role of Fluorine : The 3-fluoro-4-methoxyphenyl group is conserved in PPARγ agonists () and kinase inhibitors (), suggesting its utility in enhancing target affinity through hydrophobic and dipole interactions .

Physicochemical and Metabolic Comparisons

  • Acidity : The carboxylic acid group in the target compound (predicted pKa ~3.5–4.0, similar to ’s analog) facilitates salt formation, unlike neutral amides (e.g., OCM-12) .
  • Metabolic Stability: Fluorine at the 3-position likely reduces oxidative metabolism compared to non-fluorinated analogs (e.g., 4-(benzyloxy)-3-methoxybenzoic acid in ) .
  • Synthetic Complexity: The target compound requires regioselective methoxylation and fluorination, contrasting with simpler analogs like 3-methoxy-4-methyl-5-phenoxybenzoic acid () .

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